(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C11H15Cl2N3 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Scientific Research Applications
Chemistry
In chemistry, (1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. Benzimidazole derivatives have shown activity against various bacterial and fungal strains, making them candidates for new antibiotic development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, contributing to its potential use in treating diseases such as cancer or infections.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the formulation of specialty chemicals for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-cyclopropyl-1H-benzo[d]imidazole with methanamine in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Mechanism of Action
The mechanism of action of (1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to therapeutic effects, such as the suppression of tumor growth or the elimination of microbial infections.
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
- (1-Cyclopropyl-1H-imidazol-2-yl)methanamine
Uniqueness
(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles compared to similar compounds.
Properties
IUPAC Name |
(1-cyclopropylbenzimidazol-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c12-7-11-13-9-3-1-2-4-10(9)14(11)8-5-6-8;;/h1-4,8H,5-7,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMYBMBGJNKFIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N=C2CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.